5-Ethyl-6-hydroxy-2-(morpholin-4-yl)-3,4-dihydropyrimidin-4-one
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Overview
Description
5-ethyl-6-hydroxy-2-morpholinopyrimidin-4(3H)-one is a heterocyclic compound that features a pyrimidine ring fused with a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-6-hydroxy-2-morpholinopyrimidin-4(3H)-one typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate β-dicarbonyl compound and a guanidine derivative.
Introduction of the Morpholine Ring: The morpholine ring can be introduced via a nucleophilic substitution reaction where a suitable leaving group on the pyrimidine ring is replaced by a morpholine moiety.
Ethylation and Hydroxylation: The ethyl group can be introduced through an alkylation reaction using ethyl halides, while the hydroxyl group can be introduced via hydroxylation reactions using oxidizing agents.
Industrial Production Methods
In an industrial setting, the production of 5-ethyl-6-hydroxy-2-morpholinopyrimidin-4(3H)-one may involve:
Batch Reactors: For controlled synthesis and optimization of reaction conditions.
Continuous Flow Reactors: For large-scale production, ensuring consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form a carbonyl group.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines.
Major Products
Oxidation Products: 5-ethyl-6-oxo-2-morpholinopyrimidin-4(3H)-one.
Reduction Products: 5-ethyl-6-hydroxy-2-morpholinodihydropyrimidin-4(3H)-one.
Substitution Products: Various substituted morpholinopyrimidines.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalytic reactions.
Organic Synthesis: Intermediate in the synthesis of complex organic molecules.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes involved in metabolic pathways.
Antimicrobial Activity: Exhibits activity against certain bacterial and fungal strains.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.
Industry
Material Science: Used in the development of novel materials with specific properties.
Agriculture: Potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of 5-ethyl-6-hydroxy-2-morpholinopyrimidin-4(3H)-one involves:
Molecular Targets: Binding to specific enzymes or receptors, inhibiting their activity.
Pathways Involved: Interference with metabolic pathways, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
5-ethyl-6-hydroxy-2-piperidinopyrimidin-4(3H)-one: Similar structure but with a piperidine ring instead of a morpholine ring.
5-ethyl-6-hydroxy-2-pyrrolidinopyrimidin-4(3H)-one: Similar structure but with a pyrrolidine ring instead of a morpholine ring.
Uniqueness
Structural Features: The presence of both the morpholine ring and the hydroxyl group makes 5-ethyl-6-hydroxy-2-morpholinopyrimidin-4(3H)-one unique.
Reactivity: The combination of functional groups allows for diverse chemical reactions and applications.
Properties
Molecular Formula |
C10H15N3O3 |
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Molecular Weight |
225.24 g/mol |
IUPAC Name |
5-ethyl-4-hydroxy-2-morpholin-4-yl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H15N3O3/c1-2-7-8(14)11-10(12-9(7)15)13-3-5-16-6-4-13/h2-6H2,1H3,(H2,11,12,14,15) |
InChI Key |
CAVPMGXIFBMPQE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C(NC1=O)N2CCOCC2)O |
Origin of Product |
United States |
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